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molecular formula C11H12Cl2N2 B8500717 3-[(3,4-Dichlorobenzyl)(methyl)amino]propionitrile

3-[(3,4-Dichlorobenzyl)(methyl)amino]propionitrile

Cat. No. B8500717
M. Wt: 243.13 g/mol
InChI Key: YUQXUZHZEAAGHE-UHFFFAOYSA-N
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Patent
US08044078B2

Procedure details

From 20 g (88 mmol) N-(3,4-Dichlorobenzyl)methylamine hydrogen chloride salt the base is liberated by the addition of 12.6 ml (90 mmol) triethylamine in 100 ml ethyl acetate solution. The resulting 16.5 g base is dissolved in 170 ml abs. methanol, the solution is cooled to below 0° C. and 5.7 ml (87 mmol) acrylonitrile is added to it. The reaction mixture is stirred at 0° C. for 30 minutes, allowed to reach room temperature, stirred for 30 hours and evaporated to obtain 20 g of the title compound in the form of an oil. LC/MS[MH+]=243 (C11H12Cl2N2 243.14).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
base
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.7 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[Cl:12])[CH2:6]CN.C([N:15]([CH2:18][CH3:19])[CH2:16]C)C.CO.[C:22](#[N:25])C=C>C(OCC)(=O)C>[Cl:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[Cl:12])[CH2:6][N:15]([CH3:16])[CH2:18][CH2:19][C:22]#[N:25] |f:0.1|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl.ClC=1C=C(CCN)C=CC1Cl
Name
Quantity
12.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
base
Quantity
16.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C=C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
stirred for 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(CN(CCC#N)C)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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